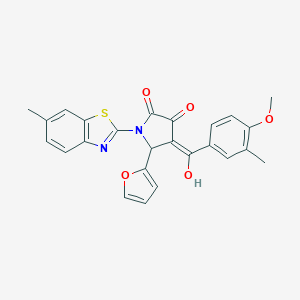
3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one, also known as HPP-4382, is a chemical compound with potential applications in scientific research. It belongs to a class of compounds called pyrrolones, which have been shown to exhibit various biological activities.
作用機序
The mechanism of action of 3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves binding to the hydrophobic pocket of MDM2, which is responsible for the interaction with p53. This binding prevents MDM2 from degrading p53, leading to its accumulation and activation of downstream signaling pathways that induce cell cycle arrest and apoptosis. 3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, 3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have other biochemical and physiological effects. It can modulate the expression of genes involved in cell cycle regulation, apoptosis, and DNA damage response. It can also inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients and oxygen to tumors. Moreover, 3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have low toxicity in normal cells and tissues, suggesting a favorable safety profile.
実験室実験の利点と制限
3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified to improve its potency and selectivity. It can be tested in various cancer cell lines and animal models to evaluate its anti-tumor activity and toxicity. However, there are also some limitations to using 3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could interfere with the interpretation of experimental results. Moreover, its low solubility in aqueous media may limit its bioavailability and require the use of special formulations or delivery methods.
将来の方向性
There are several future directions for the research on 3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one. One direction is to optimize its chemical structure to improve its potency and selectivity for MDM2 inhibition. Another direction is to investigate its potential as a combination therapy with other anti-cancer drugs, such as chemotherapy or immunotherapy. Moreover, the development of biomarkers that can predict the response to 3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one in cancer patients could facilitate its clinical translation. Lastly, the exploration of its activity in other disease models, such as neurodegenerative disorders or viral infections, could broaden its therapeutic potential.
合成法
The synthesis of 3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves several steps, starting from commercially available starting materials. The key step involves the condensation of 3-phenoxybenzaldehyde with 4-methoxy-2-methylbenzoyl chloride to form the intermediate compound, which is then reacted with 3-methoxypropylamine and 3-hydroxy-4-methoxybenzaldehyde to give the final product. The overall yield of the synthesis is around 30%, and the purity of the compound can be improved by recrystallization.
科学的研究の応用
3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to exhibit potent anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. It works by inhibiting the activity of a protein called MDM2, which is known to promote cancer cell growth and survival by degrading a tumor suppressor protein called p53. By blocking MDM2, 3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one can restore the function of p53 and induce cancer cell death.
特性
製品名 |
3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
分子式 |
C29H29NO6 |
分子量 |
487.5 g/mol |
IUPAC名 |
(4E)-4-[hydroxy-(4-methoxy-2-methylphenyl)methylidene]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C29H29NO6/c1-19-17-22(35-3)13-14-24(19)27(31)25-26(30(15-8-16-34-2)29(33)28(25)32)20-9-7-12-23(18-20)36-21-10-5-4-6-11-21/h4-7,9-14,17-18,26,31H,8,15-16H2,1-3H3/b27-25+ |
InChIキー |
WTWMODYDTVZXMW-IMVLJIQESA-N |
異性体SMILES |
CC1=C(C=CC(=C1)OC)/C(=C\2/C(N(C(=O)C2=O)CCCOC)C3=CC(=CC=C3)OC4=CC=CC=C4)/O |
SMILES |
CC1=C(C=CC(=C1)OC)C(=C2C(N(C(=O)C2=O)CCCOC)C3=CC(=CC=C3)OC4=CC=CC=C4)O |
正規SMILES |
CC1=C(C=CC(=C1)OC)C(=C2C(N(C(=O)C2=O)CCCOC)C3=CC(=CC=C3)OC4=CC=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(1-benzofuran-2-ylcarbonyl)-5-(3-bromophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266779.png)
![(E)-1-benzofuran-2-yl{1-[2-(diethylammonio)ethyl]-2-(5-methylfuran-2-yl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266782.png)
![(E)-1-benzofuran-2-yl{1-[2-(diethylammonio)ethyl]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-3-ylidene}methanolate](/img/structure/B266783.png)

![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266786.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266788.png)
![(E)-2,3-dihydro-1,4-benzodioxin-6-yl{2-(3,4-dimethoxyphenyl)-1-[3-(dimethylammonio)propyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266791.png)
![(E)-2,3-dihydro-1,4-benzodioxin-6-yl{2-(2,4-dimethoxyphenyl)-1-[3-(dimethylammonio)propyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266792.png)
![(E)-2,3-dihydro-1,4-benzodioxin-6-yl{1-[3-(dimethylammonio)propyl]-2-(4-ethoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266794.png)
![(E)-2,3-dihydro-1,4-benzodioxin-6-yl{1-[3-(dimethylammonio)propyl]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266795.png)
![(E)-2,3-dihydro-1,4-benzodioxin-6-yl{1-[3-(dimethylammonio)propyl]-2-(2-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266796.png)
![(E)-2,3-dihydro-1,4-benzodioxin-6-yl{1-[3-(dimethylammonio)propyl]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-3-ylidene}methanolate](/img/structure/B266799.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266800.png)
